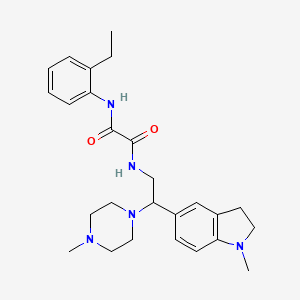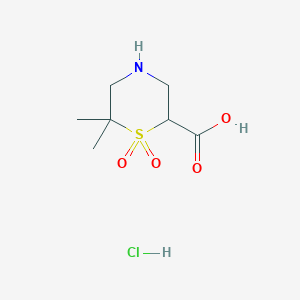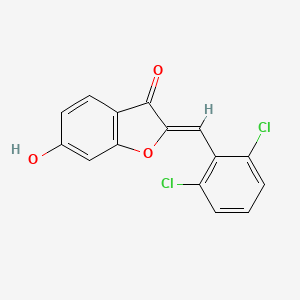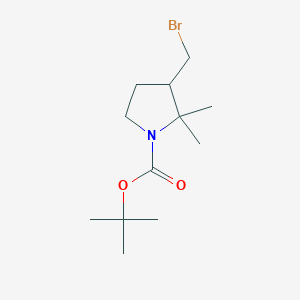![molecular formula C23H29BrN2O3 B2557106 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1106770-59-5](/img/structure/B2557106.png)
3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a useful research compound. Its molecular formula is C23H29BrN2O3 and its molecular weight is 461.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mechanistic Insights in Acidolysis
The compound's structural relevance was highlighted in the study of β-O-4 bond cleavage during acidolysis of lignin model compounds. The research emphasized the unique mechanism of C6-C2-type model compounds, distinct from their C6-C3 analogs. The study's findings regarding the hydride transfer mechanism and the identification of an enol ether compound in the acidolysis process underscore the compound's significance in understanding chemical reaction pathways in lignin model compounds (T. Yokoyama, 2015).
Pharmacological Transformations and CNS Applications
The compound's framework is closely related to classes like imidazoles and benzimidazoles, known for their central nervous system (CNS) applications. Literature indicates the potential of these frameworks in synthesizing more potent CNS drugs, highlighting the importance of azole groups like imidazole, imidazothiazole, and benzimidazole in CNS effects. The review suggests that structural modifications in these compounds could lead to improved treatments for CNS diseases, reflecting the potential of related structures like 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide in medicinal chemistry (S. Saganuwan, 2020).
Chemical and Biological Properties of Azole Derivatives
The compound's relation to azole derivatives like imidazoles and its phosphorylated versions was reviewed, focusing on synthesis methods and their significant chemical and biological properties. This review underlines the compound's potential in the development of substances with varied biological activities, such as insectoacaricidal, anti-blastic, and neurodegenerative properties, among others. The systematic study of such compounds paves the way for the discovery and synthesis of novel drugs and therapeutic agents, leveraging the unique properties of the azole ring and its derivatives (E. Abdurakhmanova et al., 2018).
Implications in Antioxidant Capacity Assessment
The compound's structural framework shares similarity with imidazole derivatives, which are key in understanding antioxidant capacity assays. The review of ABTS/potassium persulfate decolorization assay elucidates the reaction pathways of antioxidants, including those of phenolic nature. This knowledge is essential for assessing and comparing antioxidant capacities, which could be influential in fields such as food engineering, pharmacology, and environmental sciences. The detailed study of such structural frameworks aids in the development of accurate and reliable assays for antioxidant capacity measurement (I. Ilyasov et al., 2020).
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N2O3.BrH/c1-17-9-6-7-10-19(17)24-16-23(26,25-14-8-4-5-11-22(24)25)18-12-13-20(27-2)21(15-18)28-3;/h6-7,9-10,12-13,15,26H,4-5,8,11,14,16H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELAGQNIPVGQBU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC([N+]3=C2CCCCC3)(C4=CC(=C(C=C4)OC)OC)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2557027.png)
![4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2557030.png)





![2-(4-Ethoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2557042.png)
![N-(3,5-difluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2557043.png)

